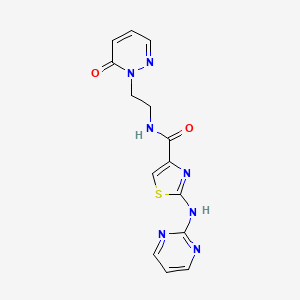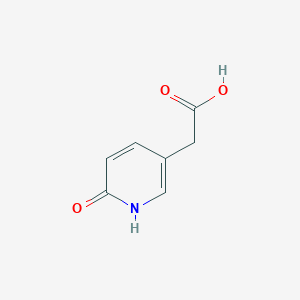
N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and related compounds has been explored in various studies. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists involved a multi-step process, resulting in compounds with significant biological activity . Similarly, novel acetamide derivatives were synthesized through a multi-step reaction sequence starting from the Leuckart reaction, which led to compounds with potential cytotoxic and anti-inflammatory effects . The synthesis of N-(2-hydroxyphenyl)acetamide derivatives was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation . Another study reported the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate .
Molecular Structure Analysis
The molecular structures of synthesized acetamide derivatives have been characterized using various spectroscopic techniques. For example, the structure of N-(4-amino-2-methoxyphenyl)acetamide was elucidated using 1H NMR, 13C NMR, and X-ray crystallography . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by elemental analyses and spectroscopic techniques, and its crystal structure was solved using direct methods . The novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were identified by elemental analysis, IR, and 1H NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives often include the use of reagents such as chlorotrimethylsilane, chloro(chloromethyl)dimethylsilane, and anhydrous potassium carbonate. The reactions typically involve nucleophilic substitution and are carried out under specific conditions to achieve the desired products . The synthesized compounds exhibit various biological activities, which may be attributed to the presence of functional groups such as bromo, tert-butyl, and nitro groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of substituents on the phenyl ring can significantly influence the biological activity of these compounds. For instance, the presence of methoxy, bromo, and nitro groups has been associated with cytotoxic and anti-inflammatory activities . The crystal structures of these compounds reveal intermolecular hydrogen bonds, which can affect their solubility and stability .
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Kinetics
N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, as a derivative of N-(2-hydroxyphenyl)acetamide, is significant in the chemoselective acetylation processes. For instance, the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using catalysts like Novozym 435 illustrates the importance of similar compounds in synthesizing antimalarial drugs. The study of various acyl donors and reaction parameters plays a critical role in optimizing these synthetic processes (Magadum & Yadav, 2018).
2. Pharmacological Potential
N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide derivatives have been explored for their pharmacological properties. For example, derivatives like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, highlighting the broad spectrum of therapeutic applications of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
3. Role in Agricultural Chemistry
Derivatives of N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, like acetochlor and butachlor, are used as pre-emergent herbicides in agriculture. Their metabolism in liver microsomes, particularly the complex metabolic activation pathways leading to potentially carcinogenic products, underscores the importance of studying these compounds for environmental and health safety (Coleman, Linderman, Hodgson, & Rose, 2000).
4. Molecular Structure Studies
The molecular structure of N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and its derivatives has been a subject of research, particularly in the context of co-crystals and salts formation. Understanding the crystal structure and behavior of these compounds is crucial for various applications in material science and pharmaceuticals (Karmakar, Kalita, & Baruah, 2009).
5. Green Chemistry Applications
Compounds like N-(3-Amino-4-methoxyphenyl)acetamide, related to the given chemical, are used in the production of azo disperse dyes. Studies on the green synthesis of these compounds, such as the use of novel catalysts for hydrogenation, contribute to environmentally friendly chemical processes (Zhang, 2008).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-23-15-7-5-4-6-14(15)19-18(21)12-24-16-9-8-13(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNJUPZPBLRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)
![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)

![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)
![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)
![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)



